4-Methylpiperidine-4-carbonitrile hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing piperidine-containing leads often require conformational constraint unattainable with mono-substituted analogs. This compound provides a quaternary 4-position with both methyl and cyano groups, enabling precise steric/electronic tuning of ADME and potency profiles. - Pre-installed 4,4-disubstitution reduces synthetic steps in API intermediate synthesis - Solid HCl salt, ≥95% purity for accurate kilo-scale handling - Differentiated LogP (~0.49-1.23) and pKa (~9.50) vs. 4-methyl or 4-cyano analogs

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
CAS No. 948894-26-6
Cat. No. B1399510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-4-carbonitrile hydrochloride
CAS948894-26-6
Molecular FormulaC7H13ClN2
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C#N.Cl
InChIInChI=1S/C7H12N2.ClH/c1-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H
InChIKeyUWLNGLZSXULFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperidine-4-carbonitrile hydrochloride (CAS 948894-26-6) – A Geminally Disubstituted Piperidine Building Block for Medicinal Chemistry


4-Methylpiperidine-4-carbonitrile hydrochloride (CAS: 948894-26-6), also known as 4-cyano-4-methylpiperidine hydrochloride, is a piperidine derivative featuring a unique geminal substitution pattern with both a methyl group and a cyano group at the 4-position . This quaternary carbon center imparts distinct steric and electronic properties that differentiate it from mono-substituted analogs [1]. The hydrochloride salt form (molecular weight 160.64 g/mol, C7H13ClN2) is a solid at room temperature and is supplied at purities typically ≥95% [2]. The compound serves primarily as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, particularly where a conformationally constrained piperidine scaffold is required [3].

Why 4-Methylpiperidine-4-carbonitrile hydrochloride Cannot Be Replaced by Common Piperidine Analogs


The simultaneous presence of a methyl and a cyano group at the 4-position of the piperidine ring creates a quaternary carbon center that is absent in simpler analogs such as 4-methylpiperidine (CAS 626-58-4) or 4-cyanopiperidine (CAS 4395-98-6) . This geminal substitution introduces significant steric hindrance and alters the electronic environment of the piperidine nitrogen, leading to distinct physicochemical properties (LogP, pKa) and conformational constraints [1]. Consequently, this compound cannot be directly interchanged with its mono-substituted counterparts in synthetic routes or structure-activity relationship (SAR) studies without fundamentally altering the steric and electronic profile of the final molecule, potentially affecting target binding, metabolic stability, or downstream reactivity .

Quantitative Differentiation of 4-Methylpiperidine-4-carbonitrile hydrochloride from Closest Analogs


Lipophilicity (LogP) Control Through Geminal Substitution

4-Methylpiperidine-4-carbonitrile (free base) exhibits a LogP value of 0.49–1.23, which is intermediate between its mono-substituted analogs: 4-methylpiperidine (LogP 1.01–1.42) and 4-cyanopiperidine (LogP -0.25–0.69) . The hydrochloride salt displays a LogP of -0.26 to 2.03 depending on the measurement method [1]. This intermediate lipophilicity is a direct consequence of the combined electron-withdrawing cyano group and the lipophilic methyl group, offering a tunable balance for membrane permeability and aqueous solubility that is not achievable with either mono-substituted variant .

Medicinal Chemistry Drug Design Physicochemical Properties

Basicity (pKa) Modulation via 4-Cyano Substitution

The predicted pKa of 4-methylpiperidine-4-carbonitrile (free base) is 9.50±0.10, which is significantly lower than that of 4-methylpiperidine (pKa 11.23±0.10) and slightly higher than that of 4-cyanopiperidine (pKa 9.26±0.10) . This reduced basicity compared to 4-methylpiperidine is attributed to the electron-withdrawing effect of the cyano group, which decreases electron density on the piperidine nitrogen [1]. The presence of the methyl group mitigates the full electron-withdrawing effect, resulting in a pKa value between the two extremes.

Medicinal Chemistry Ionization State Receptor Binding

Steric Hindrance and Conformational Constraint from 4,4-Disubstitution

The geminal methyl and cyano groups at the 4-position create a quaternary carbon center (sp3 hybridization) that introduces significant steric bulk not present in 4-methylpiperidine, 4-cyanopiperidine, or piperidine itself [1]. This 4,4-disubstitution pattern restricts the conformational flexibility of the piperidine ring and alters the trajectory of substituents attached to the nitrogen atom [2]. While direct quantitative comparative data on steric parameters (e.g., A-values) is not available, the presence of two non-hydrogen substituents at the 4-position is known to influence metabolic stability by sterically shielding the piperidine ring from oxidative enzymes .

Medicinal Chemistry Conformational Analysis Metabolic Stability

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling

4-Methylpiperidine-4-carbonitrile hydrochloride is a crystalline solid at room temperature, whereas the free base (4-methylpiperidine-4-carbonitrile, CAS 948988-53-2) is a liquid . The hydrochloride salt offers improved aqueous solubility, with the LogP of the salt (-0.26) indicating significantly higher hydrophilicity compared to the free base (LogP 0.49–1.23) [1]. This salt form also provides enhanced stability during storage and easier handling for weighing and formulation, which is a practical advantage over the free base in many laboratory settings [2].

Formulation Preparative Chemistry Stability

Synthetic Utility as a Versatile Building Block for 4,4-Disubstituted Piperidines

4-Methylpiperidine-4-carbonitrile hydrochloride serves as a key intermediate for introducing a pre-formed 4-methyl-4-cyanopiperidine moiety into larger molecules [1]. This contrasts with using simpler piperidines that would require additional synthetic steps to install both a methyl and a cyano group at the 4-position. The compound's cyano group can be further transformed (e.g., hydrolysis to carboxylic acid, reduction to aminomethyl) while the methyl group remains intact, enabling divergent synthesis . The compound is supplied at high purity (typically 95–98%) which ensures consistent reactivity and minimizes purification burdens in multi-step syntheses .

Organic Synthesis Pharmaceutical Intermediates Drug Discovery

Optimal Use Cases for 4-Methylpiperidine-4-carbonitrile hydrochloride in Research and Development


Medicinal Chemistry: SAR Exploration of Piperidine-Containing Drug Candidates

When optimizing a lead compound containing a piperidine ring, substituting with 4-methylpiperidine-4-carbonitrile hydrochloride allows medicinal chemists to probe the combined effects of increased steric bulk (quaternary 4-position) and modulated lipophilicity/basicity (LogP 0.49–1.23, pKa 9.50) on target binding, selectivity, and metabolic stability . This is particularly valuable when mono-substituted analogs (4-methylpiperidine or 4-cyanopiperidine) have failed to achieve the desired balance of properties.

Synthesis of Conformationally Constrained Bioactive Molecules

The 4,4-disubstituted piperidine core introduces conformational restriction that can lock the molecule into a specific bioactive conformation, potentially enhancing potency and reducing off-target effects [1]. This building block is employed in the synthesis of CNS agents, enzyme inhibitors, and receptor modulators where defined three-dimensional geometry is critical .

Process Chemistry: Scalable Intermediate for Multi-Step Syntheses

As a solid hydrochloride salt with high purity (≥95–98%), this compound offers ease of handling, accurate weighing, and consistent reactivity in kilogram-scale syntheses . Its pre-installed functional groups reduce step count and improve overall yield when constructing complex 4,4-disubstituted piperidine frameworks for pharmaceuticals or agrochemicals.

Physicochemical Property Optimization in Early Drug Discovery

Researchers aiming to fine-tune the lipophilicity (LogP) or basicity (pKa) of a piperidine-containing scaffold can select this compound to achieve intermediate values that are not attainable with simple 4-methyl or 4-cyano analogs [2]. This enables a more precise adjustment of ADME properties without resorting to more extensive structural changes.

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